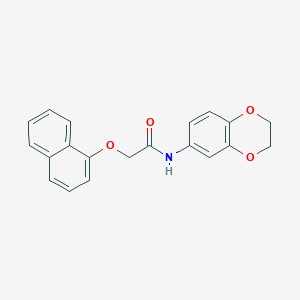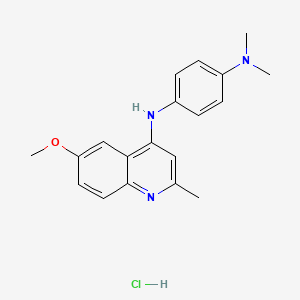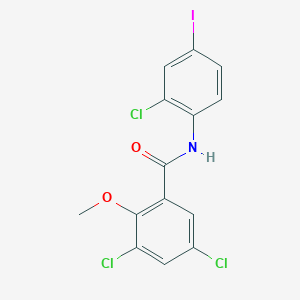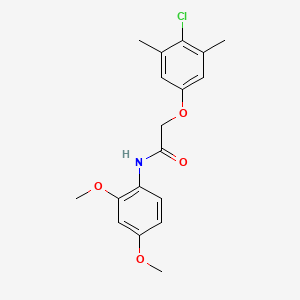
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, commonly known as BRL-15572, is a selective antagonist of the orexin-1 receptor (OX1R). The orexin system plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. BRL-15572 has been extensively used in scientific research to investigate the role of orexin in various physiological and pathological conditions.
Mecanismo De Acción
BRL-15572 selectively blocks the activity of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, which is predominantly expressed in the lateral hypothalamus. Orexin signaling through N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide is involved in the regulation of feeding behavior, energy homeostasis, and arousal. By blocking N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, BRL-15572 reduces the activity of orexin neurons, leading to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects:
BRL-15572 has been shown to reduce food intake and body weight in animals. It also increases energy expenditure and thermogenesis, which may contribute to its weight loss effects. BRL-15572 has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine, suggesting a potential role in the treatment of drug addiction. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 is a highly selective antagonist of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, which makes it a valuable tool for investigating the role of orexin in various physiological and pathological conditions. However, it has some limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. This may limit its use in certain experimental settings.
Direcciones Futuras
BRL-15572 has potential applications in the treatment of obesity, drug addiction, anxiety, and depression. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Future studies could investigate the effects of BRL-15572 on other physiological systems beyond the orexin system, such as the immune system and the gut microbiome. Additionally, BRL-15572 could be used in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
BRL-15572 can be synthesized by reacting 2-(1-naphthyloxy)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain BRL-15572 in high yield and purity.
Aplicaciones Científicas De Investigación
BRL-15572 has been widely used in scientific research to investigate the role of orexin in various physiological and pathological conditions. It has been shown to be effective in reducing food intake and promoting weight loss in animal models of obesity. BRL-15572 has also been used to study the role of orexin in drug addiction, anxiety, and depression.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-20(21-15-8-9-18-19(12-15)24-11-10-23-18)13-25-17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12H,10-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHHCRRXQZDXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233664.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)
